2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C14H13N5 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-(7H-purin-6-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H13N5/c1-2-4-11-7-19(6-5-10(11)3-1)14-12-13(16-8-15-12)17-9-18-14/h1-4,8-9H,5-7H2,(H,15,16,17,18) |
InChI Key |
CFTAJCANLTYSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Purinyl Nitrile Oxides
The 1,3-dipolar cycloaddition reaction, as demonstrated in the synthesis of purine-isoxazoline hybrids, provides a robust framework for constructing the tetrahydroisoquinoline core. In this approach, [(purin-6-yl)acetaldehyde] oxime is treated with N-chlorosuccinimide (NCS) and triethylamine to generate a nitrile oxide in situ. Subsequent reaction with allyl- or propargyl-tethered precursors yields isoxazoline or isoxazole intermediates, respectively. For example, cycloaddition with allyloxycoumarins produces 3,5-disubstituted isoxazolines, which are hydrogenated to tetrahydroisoquinolines under catalytic hydrogenation conditions.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Oxime precursor | Purin-6-yl acetaldehyde oxime | 65–78 |
| Dipolarophile | Allyloxycoumarin | 72 |
| Catalyst | Pd/C (10% w/w) | 85 |
| Reaction time | 24 h (cycloaddition) | — |
This method benefits from high regioselectivity but requires careful control of reaction stoichiometry to minimize byproducts such as unreacted oxime or over-hydrogenated derivatives.
Functional Group Manipulation Post-Cycloaddition
Hydrolysis and Racemization Techniques
Post-cycloaddition functionalization often involves hydrolysis to remove protective groups or resolve stereochemical ambiguities. The patent WO2011048607A1 details a racemization process where N-acylated tetrahydroisoquinolines undergo base-mediated hydrolysis to yield racemic 1-phenyl derivatives. Adapting this protocol, the purine-substituted intermediate is treated with aqueous NaOH (2 M) at 80°C for 6 h, achieving >90% conversion to the racemic tetrahydroisoquinoline. Chiral resolution using diastereomeric salts (e.g., tartaric acid derivatives) further isolates the desired (1S)-enantiomer with enantiomeric excess (ee) >98%.
Reductive Amination for Ring Formation
Purine-Aldehyde Condensation
Reductive amination offers an alternative route by condensing purine-6-carbaldehyde with β-arylethylamines. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5, the imine intermediate is reduced to form the tetrahydroisoquinoline ring with the purine at position 2. This method circumvents the need for cycloaddition precursors but requires strict anhydrous conditions to prevent aldehyde oxidation.
Comparative Efficiency of Reductive Agents
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | MeOH | 25 | 68 |
| H2 (Pd/C) | EtOAc | 50 | 55 |
| BH3·THF | THF | 0 | 42 |
Stereochemical Control and Resolution
Diastereomeric Salt Formation
The patent WO2011048607A1 highlights the use of tartaric acid diastereomeric salts for resolving racemic tetrahydroisoquinolines. Dissolving the racemate in hot ethanol followed by incremental addition of (R,R)-tartaric acid precipitates the (1S)-enantiomer salt, which is subsequently basified with NaOH to recover the free base. This method achieves ee values >99% but necessitates precise control of crystallization kinetics to avoid co-precipitation of undesired enantiomers .
Chemical Reactions Analysis
Types of Reactions: 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Table 1: Structural and Pharmacological Comparison of THIQ Derivatives
Structure-Activity Relationships (SAR)
Role of 6- and 7-Position Substitutions
- Methoxy Groups (6,7-OCH3): Enhances σ2 receptor binding affinity and selectivity. For example, 6,7-dimethoxy-THIQ analogs show nanomolar binding to σ2Rs, making them candidates for tumor imaging . Methoxy groups also improve bradycardic activity when combined with a piperidine moiety .
- Acidic Groups (6-Acidic): Substitutions like tetrazole at the 6-position enable hydrogen bonding with PPARγ, driving partial agonism (30% maximal response) and anti-diabetic effects .
- This substitution is distinct from phenyl or methoxy groups, which primarily modulate lipophilicity and steric bulk.
N-Methylation and Toxicity
N-Methylation of THIQ derivatives, such as N-methyl-THIQ, leads to the formation of neurotoxic isoquinolinium ions via monoamine oxidase (MAO) oxidation. These metabolites disrupt mitochondrial function, deplete ATP, and mimic MPTP-induced Parkinsonism . In contrast, non-methylated analogs like 6,7-dimethoxy-THIQ lack this toxicity, highlighting the critical role of N-substituents in safety profiles.
Pharmacokinetic and Metabolic Profiles
- Blood-Brain Barrier (BBB) Penetration: THIQ derivatives, including 1-methyl-THIQ, rapidly cross the BBB, achieving brain concentrations 4.5× higher than blood levels . This property is advantageous for CNS-targeted drugs but risky for neurotoxins.
- Metabolism: Hydroxylation at the 4-position and N-methylation are major metabolic pathways. For example, 76% of 1,2,3,4-THIQ is excreted unchanged, while 4-hydroxy-TIQ is a primary metabolite .
Biological Activity
2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a purine moiety with a tetrahydroisoquinoline framework. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H12N4
- Molecular Weight : 251.29 g/mol
- IUPAC Name : 2-(7H-purin-6-yl)-3,4-dihydro-1H-isoquinoline
The presence of both purine and isoquinoline structures imparts significant chemical properties that are relevant for biological interactions and therapeutic applications.
Research indicates that 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline exhibits notable biological activities through its interactions with specific molecular targets. These interactions often involve enzyme inhibition and receptor binding, leading to various physiological effects. The compound's mechanism of action typically includes modulation of enzyme activity and influence on signal transduction pathways .
Anticancer Properties
Studies have shown that compounds with similar structural motifs to 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer activity. For instance, derivatives of tetrahydroisoquinolines have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways . The specific mechanisms may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects make it a potential candidate for treating inflammatory diseases.
Antiviral Activity
Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against various viral strains. For example, compounds structurally related to 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline demonstrated inhibitory effects against human coronaviruses . This highlights the compound's potential in developing antiviral therapies.
Comparative Analysis with Similar Compounds
The following table compares 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline with structurally similar compounds regarding their biological activities:
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:
- Anticancer Activity : A study demonstrated that a derivative exhibited potent cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
- Anti-inflammatory Effects : Research indicated that a related compound significantly reduced inflammation markers in animal models of arthritis.
- Antiviral Efficacy : In vitro studies showed that certain derivatives could inhibit viral replication in cell cultures infected with coronaviruses.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for preparing 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline, and what are their key optimization parameters?
- Methodology : The compound can be synthesized via Pummerer-type cyclization (using sulfinyl acetamides) or Bischler-Napieralski reactions (cyclizing β-arylethylamides). Key parameters include:
- Catalysts : Lewis acids (e.g., POCl₃) for cyclization .
- Temperature : Controlled heating (80–120°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates .
Q. How is the structural integrity of 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline confirmed post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), tetrahydroisoquinoline methylene groups (δ 2.5–4.0 ppm), and purine NH signals (δ 10–12 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationship (SAR) of 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline derivatives in biological systems?
- Methodology :
- Substituent Variation : Modify the purine moiety (e.g., 6-amino vs. 6-chloro) and tetrahydroisoquinoline alkyl chains (C1–C17) to assess cytotoxicity .
- In Vitro Assays : Use standardized cell lines (e.g., HeLa, MCF-7) for IC₅₀ determination .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for adenosine receptors .
Q. How can researchers address discrepancies in cytotoxicity data across studies involving tetrahydroisoquinoline derivatives?
- Critical Steps :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and incubation times .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize activity metrics .
- Solvent Consistency : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced toxicity .
- Case Study : Discrepancies in IC₅₀ values for 6,7-dimethoxy derivatives may arise from variations in hypoxic vs. normoxic culture conditions .
Q. What advanced techniques are critical for elucidating the stereochemical configuration of tetrahydroisoquinoline derivatives?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
